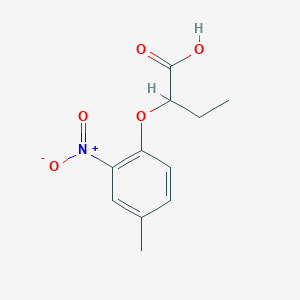

2-(4-Methyl-2-nitrophenoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

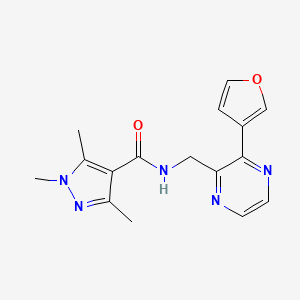

Description

2-(4-Methyl-2-nitrophenoxy)butanoic acid is a chemical compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 . It is intended for research use only and is not suitable for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of this compound consists of a butanoic acid moiety attached to a nitrophenol group via an ether linkage . The nitrophenol group is substituted with a methyl group at the 4-position .Scientific Research Applications

Nitrophenols in Environmental Science

Nitrophenols, including compounds like 4-nitrophenol, are environmental contaminants derived from industrial processes and pesticide degradation. Research focuses on their environmental impact, methods for their detection, and degradation processes to mitigate their presence in ecosystems. For instance, studies on solvent extraction and voltammetric determination of phenols have developed methods for extracting phenolic compounds from aqueous solutions into ionic liquids for analysis, which could apply to analyzing compounds like 2-(4-Methyl-2-nitrophenoxy)butanoic acid in environmental samples (Khachatryan et al., 2005).

Photodegradation of Nitrophenols

Photochemical reactions involving nitrophenols lead to the formation of nitrite and nitrous acid (HONO) upon irradiation in aqueous solution and in secondary organic aerosol proxies. This research is significant for understanding the atmospheric chemistry of nitrophenols and their photodegradation pathways, which could be relevant for compounds with similar structures, such as this compound (Barsotti et al., 2017).

Nitrophenols in Biochemistry and Microbial Degradation

The microbial degradation of nitrophenols is a critical area of research, focusing on understanding how microorganisms break down these compounds, which could inform bioremediation strategies for related compounds. For example, Rhodococcus opacus SAO101 has been shown to degrade p-nitrophenol through a novel gene cluster, indicating potential pathways for the biodegradation of structurally similar compounds (Kitagawa et al., 2004).

properties

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-9(11(13)14)17-10-5-4-7(2)6-8(10)12(15)16/h4-6,9H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKMORRXGBNTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)

![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)